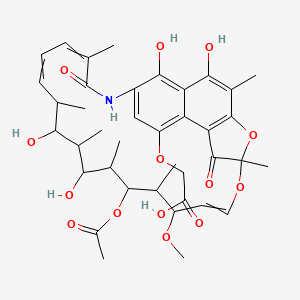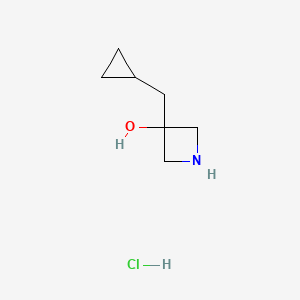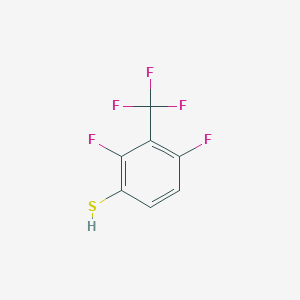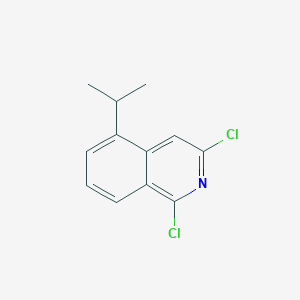![molecular formula C6H10N2O B13906336 2,5-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B13906336.png)
2,5-Diazabicyclo[2.2.2]octan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diazabicyclo[222]octan-3-one is a bicyclic organic compound that contains two nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.2]octan-3-one can be achieved through several methods. One common approach involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives, followed by a Wagner-Meerwein rearrangement . This method provides moderate to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反应分析
Types of Reactions
2,5-Diazabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
2,5-Diazabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloadditions and rearrangements.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
作用机制
The mechanism of action of 2,5-Diazabicyclo[2.2.2]octan-3-one involves its function as a nucleophile and base in various chemical reactions . The compound’s nitrogen atoms play a crucial role in facilitating these reactions by donating electron pairs to form new bonds. This nucleophilic behavior is essential in catalyzing reactions and forming stable intermediates.
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound with two nitrogen atoms, commonly used as a catalyst and reagent in organic synthesis.
Quinuclidine: Another bicyclic compound with a nitrogen atom, used in various chemical reactions and as a building block in drug synthesis.
Uniqueness
2,5-Diazabicyclo[2.2.2]octan-3-one is unique due to its specific arrangement of nitrogen atoms and its ability to undergo a wide range of chemical reactions. Its versatility as a nucleophile and base makes it a valuable compound in both academic research and industrial applications.
属性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC 名称 |
2,5-diazabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-6)3-7-5/h4-5,7H,1-3H2,(H,8,9) |
InChI 键 |
UJRFMVLNPRACNE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(=O)NC1CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


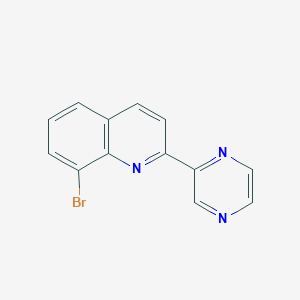
![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)
![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)

![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)
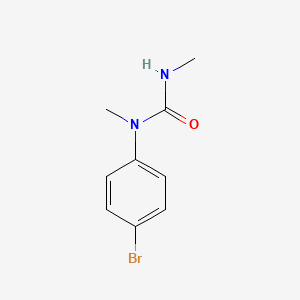
![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)
![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)
![2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)

